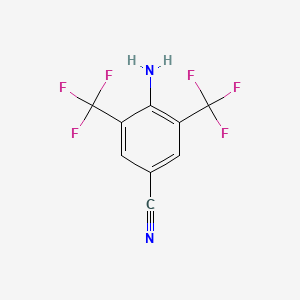

4-Amino-3,5-bis(trifluoromethyl)benzonitrile

Description

Contextualizing Fluorinated Benzonitrile (B105546) Derivatives in Contemporary Chemistry

Fluorinated benzonitrile derivatives are a class of organic compounds that have found widespread use in various fields of chemistry. The incorporation of fluorine atoms or fluorine-containing groups, such as the trifluoromethyl group, into the benzonitrile scaffold can dramatically alter the molecule's physical, chemical, and biological properties. mdpi.com Due to the high electronegativity of fluorine, these modifications can influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets. nbinno.commdpi.com Consequently, fluorinated benzonitriles are frequently employed as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. chemimpex.comnbinno.com

Significance of Trifluoromethyl and Amino Substituents in Aromatic Systems for Advanced Materials and Synthetic Methodologies

The presence of both trifluoromethyl (CF₃) and amino (NH₂) groups on an aromatic ring creates a molecule with a rich and versatile chemistry. The trifluoromethyl group is a strong electron-withdrawing group, a property that significantly influences the electronic characteristics of the aromatic ring. mdpi.com This electron-withdrawing nature enhances the metabolic stability of molecules and can improve their binding interactions with biological targets. nbinno.combohrium.com The CF₃ group's bulkiness also provides steric hindrance, which can be exploited in directing chemical reactions and influencing molecular conformation.

In contrast, the amino group is a strong electron-donating group and a versatile functional handle for a wide array of chemical transformations. It can act as a nucleophile, a base, or a directing group in electrophilic aromatic substitution reactions. The interplay between the electron-withdrawing trifluoromethyl groups and the electron-donating amino group in 4-Amino-3,5-bis(trifluoromethyl)benzonitrile makes it a particularly interesting subject for synthetic methodologies and the development of advanced materials. The amino group can be a key site for polymerization or for linking the molecule to other structures, while the trifluoromethyl groups can enhance the thermal and chemical stability of the resulting materials. nih.govfrontiersin.org

Scope and Research Focus of the Chemical Compound within Academic Disciplines

While specific research on this compound is not extensively documented in publicly available literature, its structural motifs suggest a significant potential for academic and industrial research. The primary areas of focus for a compound with this architecture would likely include:

Medicinal Chemistry: As a building block for the synthesis of novel therapeutic agents. The trifluoromethyl groups can enhance drug efficacy and pharmacokinetic properties. mdpi.comresearchgate.net

Materials Science: In the design of high-performance polymers, liquid crystals, and other organic materials where thermal stability, chemical resistance, and specific electronic properties are desired.

Agrochemicals: As a precursor for the development of new pesticides and herbicides, leveraging the known bioactivity of fluorinated compounds. chemimpex.com

Synthetic Chemistry: As a versatile intermediate for the synthesis of complex heterocyclic compounds and other fine chemicals.

Table 2: Potential Research Applications of this compound

| Academic Discipline | Potential Research Focus |

| Medicinal Chemistry | Synthesis of enzyme inhibitors, receptor antagonists, or other bioactive molecules. |

| Materials Science | Development of fluorinated polymers with enhanced thermal and chemical stability. |

| Agrochemicals | Exploration as a scaffold for new insecticides or fungicides. |

| Organic Synthesis | Use as a starting material for multi-step syntheses of novel organic compounds. |

Properties

IUPAC Name |

4-amino-3,5-bis(trifluoromethyl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F6N2/c10-8(11,12)5-1-4(3-16)2-6(7(5)17)9(13,14)15/h1-2H,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAOYKZXANJZURG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)N)C(F)(F)F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F6N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40627053 | |

| Record name | 4-Amino-3,5-bis(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62584-31-0 | |

| Record name | 4-Amino-3,5-bis(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 4 Amino 3,5 Bis Trifluoromethyl Benzonitrile and Analogues

Strategic Frameworks for Multi-Substituted Benzonitrile (B105546) Synthesis

The construction of the 4-amino-3,5-bis(trifluoromethyl)benzonitrile scaffold can be approached through several strategic frameworks, each with its own set of advantages and challenges. These strategies hinge on the timing and method of introducing the key functional groups.

Sequential Functionalization of Aromatic Rings

A common and versatile approach to synthesizing highly substituted aromatic compounds is the sequential functionalization of a simpler aromatic precursor. This strategy involves the stepwise introduction of substituents onto the benzene (B151609) ring, with the directing effects of the existing groups guiding the position of the incoming functional groups. For the target molecule, a plausible starting material is 3,5-bis(trifluoromethyl)aniline (B1329491). The amino group in this precursor is an ortho-, para-director, facilitating the introduction of a substituent at the 4-position. The subsequent conversion of this new substituent into a cyano group, or the introduction of a cyano group directly, would lead to the desired product. This method allows for a high degree of control over the substitution pattern.

Direct Functionalization of Bis(trifluoromethyl)benzene Scaffolds

An alternative strategy involves the direct functionalization of a 1,3-bis(trifluoromethyl)benzene (B1330116) scaffold. This approach is atom-economical but presents significant challenges in controlling the regioselectivity of the C-H bond functionalization. The two trifluoromethyl groups are strong deactivating and meta-directing groups, which would direct incoming electrophiles to the 5-position, and to a lesser extent, the 2-, 4-, and 6-positions. Achieving the desired 1,4-disubstitution pattern with an amino and a cyano group would require overcoming these inherent directing effects, possibly through the use of specialized catalysts or directing groups.

Stepwise Assembly via Nitration, Amination, and Cyanation

A more classical, stepwise approach could commence with 1,3-bis(trifluoromethyl)benzene. This pathway would likely involve an initial nitration step. The strong deactivating nature of the trifluoromethyl groups makes this electrophilic aromatic substitution challenging, often requiring harsh conditions. The resulting nitro-substituted compound would then undergo reduction to the corresponding aniline (B41778). The final step would be the introduction of the cyano group, potentially via a Sandmeyer reaction of a diazotized aniline derivative or through palladium-catalyzed cyanation of a halogenated intermediate. The success of this strategy is contingent on achieving the desired regioselectivity at each step.

Advanced Synthetic Routes and Reagents

Modern synthetic chemistry offers a range of advanced methods and reagents that can be applied to the synthesis of this compound. These methods often provide higher yields, better regioselectivity, and milder reaction conditions compared to more traditional approaches.

Halogenation and Subsequent Functionalization

A key strategy in the synthesis of polysubstituted aromatics is the use of a halogen as a handle for further functionalization. The introduction of a halogen, typically bromine, at a specific position on the aromatic ring opens up a plethora of possibilities for subsequent transformations, including the introduction of a cyano group.

The regioselective bromination of 3,5-bis(trifluoromethyl)aniline is a critical step in a highly plausible synthetic route to this compound. The amino group, being a potent activating and ortho-, para-directing group, facilitates electrophilic substitution at the positions ortho and para to it. Due to steric hindrance from the adjacent trifluoromethyl groups, the para-position (C4) is the most likely site for bromination. The commercially available compound, 4-bromo-3,5-bis(trifluoromethyl)aniline (B127504), is a testament to the viability of this reaction.

A general and effective method for the bromination of anilines involves the use of N-bromosuccinimide (NBS) in a polar aprotic solvent such as N,N-dimethylformamide (DMF). This reagent provides a source of electrophilic bromine under relatively mild conditions. The reaction proceeds by the attack of the electron-rich aniline ring on the bromine atom of NBS.

Table 1: Plausible Reaction Conditions for Regioselective Bromination

| Starting Material | Reagent | Solvent | Temperature | Product |

| 3,5-bis(trifluoromethyl)aniline | N-Bromosuccinimide (NBS) | N,N-Dimethylformamide (DMF) | Room Temperature | 4-Bromo-3,5-bis(trifluoromethyl)aniline |

Following the successful regioselective bromination, the resulting 4-bromo-3,5-bis(trifluoromethyl)aniline serves as a key intermediate. The bromine atom can then be replaced by a cyano group through various methods, most notably palladium-catalyzed cyanation. This two-step sequence of bromination followed by cyanation represents a powerful and convergent strategy for the synthesis of the target molecule.

Table 2: Potential Two-Step Synthesis from 3,5-bis(trifluoromethyl)aniline

| Step | Reaction | Key Reagents | Intermediate/Product |

| 1 | Regioselective Bromination | N-Bromosuccinimide (NBS) | 4-Bromo-3,5-bis(trifluoromethyl)aniline |

| 2 | Cyanation | Zinc Cyanide (Zn(CN)₂), Palladium Catalyst | This compound |

This strategic use of regioselective bromination as a positioning tool, followed by a robust cyanation method, highlights the power of modern synthetic methodologies in constructing complex and highly functionalized aromatic molecules.

Cyano and Amino Group Introduction via Halogen Displacement

The introduction of cyano and amino groups through halogen displacement is a fundamental approach in the synthesis of aromatic nitriles and anilines. In the context of this compound, this strategy often begins with a polysubstituted benzene ring bearing halogens at key positions. The strong electron-withdrawing nature of the trifluoromethyl groups activates the aromatic ring towards nucleophilic aromatic substitution (SNAr).

A common precursor for this route is 3,5-bis(trifluoromethyl)bromobenzene. The synthesis can proceed through a multi-step sequence where a nitro group is first introduced, which is then reduced to an amino group, and a halogen is subsequently displaced by a cyanide anion. Alternatively, amination can be achieved by direct displacement of an activated halogen by ammonia (B1221849) or an ammonia equivalent. The cyano group is typically introduced using a cyanide salt, such as copper(I) cyanide (CuCN) in a Rosenmund-von Braun reaction, or palladium-catalyzed cyanation methods.

For instance, the synthesis of a related compound, 3,5-bis(trifluoromethyl)aniline, a key intermediate, can be achieved from 1,3-bis(trifluoromethyl)benzene. While not a direct halogen displacement for the amino group, it highlights the synthesis of the core structure. The direct displacement of a halogen to introduce the amino group on an already cyanated and trifluoromethylated ring can be challenging due to the deactivating effect of the amino group. Therefore, the sequence of reactions is crucial.

| Precursor | Reagent(s) | Group Introduced | Product |

| 3,5-bis(trifluoromethyl)bromobenzene | 1. HNO₃/H₂SO₄ 2. Fe/HCl | Amino (via nitration and reduction) | 3,5-bis(trifluoromethyl)aniline |

| 4-Bromo-3,5-bis(trifluoromethyl)aniline | CuCN | Cyano | This compound |

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis offers powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, providing efficient and selective routes to complex aromatic compounds.

Palladium-catalyzed cross-coupling reactions are among the most versatile methods for introducing cyano and amino groups onto aromatic rings. The Buchwald-Hartwig amination allows for the formation of anilines from aryl halides and amines using a palladium catalyst and a suitable ligand. Similarly, palladium-catalyzed cyanation involves the reaction of an aryl halide or triflate with a cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).

A plausible synthetic route to this compound using these methods could start from a dihalogenated precursor, such as 1-amino-2,6-dibromo-3,5-bis(trifluoromethyl)benzene. A selective palladium-catalyzed cyanation at one of the bromine positions would yield the target molecule. The choice of catalyst, ligand, and reaction conditions is critical to achieve high selectivity and yield.

| Aryl Halide | Coupling Partner | Catalyst System (Catalyst/Ligand) | Reaction Type | Product |

| 4-Bromo-3,5-bis(trifluoromethyl)aniline | Zn(CN)₂ | Pd(PPh₃)₄ | Cyanation | This compound |

| 4-Bromo-1-nitro-3,5-bis(trifluoromethyl)benzene | Benzophenone imine, then H₃O⁺ | Pd₂(dba)₃ / BINAP | Amination (Buchwald-Hartwig) | This compound (after reduction of nitro group if starting from a nitro precursor) |

While this compound already contains trifluoromethyl groups, copper-catalyzed trifluoromethylation reactions are crucial for the synthesis of its precursors and analogues. These reactions typically involve a copper catalyst and a trifluoromethylating agent, such as trifluoromethyltrimethylsilane (TMSCF₃) or the Togni reagent.

For example, the synthesis of the 3,5-bis(trifluoromethyl)aryl core can be achieved by the copper-catalyzed trifluoromethylation of a di-iodinated or di-brominated benzene derivative. This approach provides a direct method to install the trifluoromethyl groups onto the aromatic ring, which can then be further functionalized to introduce the amino and cyano functionalities.

| Substrate | Trifluoromethylating Agent | Catalyst | Product |

| 1,3-Diiodobenzene | TMSCF₃ | CuI | 1,3-Bis(trifluoromethyl)benzene |

| 3,5-Dibromoaniline | Togni Reagent | Cu(I) salt | 3,5-Bis(trifluoromethyl)aniline |

Metal-Free Amination Approaches

To avoid the cost and potential toxicity of transition metal catalysts, metal-free amination methods have been developed. These often rely on the principles of nucleophilic aromatic substitution (SNAr) on highly electron-deficient aromatic rings. The presence of two trifluoromethyl groups and a cyano group strongly activates the aromatic ring of a suitable precursor towards nucleophilic attack.

For example, a precursor such as 4-fluoro-3,5-bis(trifluoromethyl)benzonitrile could undergo SNAr with ammonia or an ammonia surrogate to yield this compound. The reaction is typically carried out in a polar aprotic solvent at elevated temperatures.

| Substrate | Aminating Agent | Conditions | Product |

| 4-Fluoro-3,5-bis(trifluoromethyl)benzonitrile | NH₃ | DMSO, 100 °C | This compound |

| 1-Chloro-3,5-bis(trifluoromethyl)benzene | NaN₃, then reduction | DMF, heat | 3,5-Bis(trifluoromethyl)aniline |

Visible-Light Mediated Transformations for C-H Functionalization

Visible-light photoredox catalysis has emerged as a powerful tool for the direct functionalization of C-H bonds, offering a more sustainable and efficient alternative to traditional methods. While specific examples for the direct synthesis of this compound via C-H functionalization are not widely reported, this technology holds promise for the synthesis of its analogues.

For instance, a visible-light-mediated approach could be envisioned for the direct amination or cyanation of 1,3-bis(trifluoromethyl)benzene. This would involve the generation of a highly reactive nitrogen or cyanide radical species that could then attack the aromatic C-H bond. Such a strategy would be highly atom-economical.

| Substrate | Reagent | Photocatalyst | Functionalization |

| 1,3-Bis(trifluoromethyl)benzene | N-aminopyridinium salt | Ru(bpy)₃Cl₂ | C-H Amination |

| 1,3-Bis(trifluoromethyl)benzene | Cyanating agent | Organic dye | C-H Cyanation |

Indium-Induced Reductions for Amine Synthesis

Indium metal is a versatile reducing agent in organic synthesis, particularly for the reduction of nitro groups to amines. This method is often favored for its high chemoselectivity, allowing for the reduction of a nitro group in the presence of other sensitive functional groups.

In a synthetic sequence towards this compound, a key step could be the reduction of a nitro precursor, such as 4-nitro-3,5-bis(trifluoromethyl)benzonitrile. The use of indium in the presence of a proton source, such as ammonium (B1175870) chloride, provides a mild and efficient way to achieve this transformation.

| Substrate | Reducing System | Solvent | Product |

| 4-Nitro-3,5-bis(trifluoromethyl)benzonitrile | In / NH₄Cl | Ethanol/Water | This compound |

| 1-Nitro-3,5-bis(trifluoromethyl)benzene | In / HCl | Methanol (B129727) | 3,5-Bis(trifluoromethyl)aniline |

Continuous Flow Synthesis Protocols

Continuous flow chemistry has emerged as a powerful technique for the synthesis of fine chemicals, offering significant advantages in safety, efficiency, and scalability over traditional batch processes. rsc.orgnih.gov The application of flow chemistry is particularly beneficial for reactions involving hazardous reagents, unstable intermediates, or requiring precise control over reaction parameters such as temperature and pressure. mit.edudurham.ac.uk For the synthesis of fluorinated compounds like this compound and its analogues, continuous flow protocols can mitigate risks associated with exothermic reactions and the handling of volatile or toxic reagents. mit.eduresearchgate.net

Flow synthesis is achieved by pumping reactant solutions through microreactors, which enhances heat and mass transfer due to the high surface-area-to-volume ratio of the small channels. rsc.orgmit.edu This improved control allows for rapid reaction optimization and can lead to higher yields and purities. researchgate.net For instance, the synthesis of fluorinated pharmaceutical intermediates has been successfully demonstrated in continuous flow, highlighting the technology's potential for producing complex molecules. mit.edu While a specific, detailed continuous flow protocol for the direct synthesis of this compound is not extensively documented in public literature, established methodologies for analogous fluorinated benzonitriles can be adapted.

A potential continuous flow process could involve the reaction of a pre-functionalized aromatic precursor with a suitable aminating agent under high temperature and pressure, conditions that are readily and safely achievable in a flow reactor. semanticscholar.org The improved mixing and heat transfer in a microreactor would be critical in managing the reaction kinetics and preventing the formation of byproducts. rsc.org Furthermore, in-line purification techniques can be integrated into the flow system, allowing for a streamlined process from starting materials to the final, purified product. durham.ac.uk

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Fluorinated Aromatics

| Feature | Batch Synthesis | Continuous Flow Synthesis |

| Safety | Higher risk with hazardous reagents and exotherms | Inherently safer due to small reaction volumes |

| Heat Transfer | Often inefficient, leading to hotspots | Excellent, allowing precise temperature control |

| Mass Transfer | Can be limited, affecting reaction rates | Enhanced, leading to faster and more efficient reactions |

| Scalability | Often challenging and requires re-optimization | Straightforward by extending reaction time or using parallel reactors |

| Process Control | Limited | Precise control over reaction parameters |

Reaction Mechanisms and Pathways

Nucleophilic Aromatic Substitution (SNA r) in Fluorinated Benzonitriles

Nucleophilic aromatic substitution (SNA r) is a key reaction for the functionalization of electron-deficient aromatic rings, such as those found in fluorinated benzonitriles. wikipedia.orgmasterorganicchemistry.com The presence of strongly electron-withdrawing groups, like the trifluoromethyl (CF3) groups in this compound, is crucial for activating the aromatic ring towards nucleophilic attack. wikipedia.orgpressbooks.pub These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. masterorganicchemistry.com

The classical SNA r mechanism proceeds via a two-step addition-elimination pathway. pressbooks.pub In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the leaving group, forming the resonance-stabilized Meisenheimer complex. masterorganicchemistry.com In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. pressbooks.pub The stability of the Meisenheimer complex is a key factor in determining the reaction rate, and the ortho and para positions relative to the leaving group are most effective for electron-withdrawing substituents to exert their stabilizing effect through resonance. masterorganicchemistry.compressbooks.pub

However, recent studies have provided evidence that some SNA r reactions may proceed through a concerted mechanism, where the attack of the nucleophile and the departure of the leaving group occur in a single step, without the formation of a discrete intermediate. nih.govnih.gov This concerted pathway is more likely when the leaving group is a poor one and the nucleophile is strong. nih.gov For fluorinated benzonitriles, the high electronegativity of the fluorine atoms significantly influences the electronic properties of the aromatic ring, making it highly susceptible to nucleophilic attack.

Table 2: Factors Influencing SNA r Reactions in Fluorinated Benzonitriles

| Factor | Influence on Reaction Rate |

| Electron-withdrawing groups (e.g., -CF3, -CN) | Accelerate the reaction by stabilizing the Meisenheimer complex. |

| Position of withdrawing groups | Ortho and para positions provide the most significant rate enhancement. |

| Nature of the leaving group | The reactivity order is typically F > Cl > Br > I, as the C-X bond cleavage is not the rate-determining step. masterorganicchemistry.com |

| Strength of the nucleophile | Stronger nucleophiles generally lead to faster reactions. |

Electrophilic and Radical Trifluoromethylation Mechanisms

The introduction of trifluoromethyl (CF3) groups onto an aromatic ring can be achieved through electrophilic or radical trifluoromethylation reactions. chem-station.comnih.gov These methods are crucial for the synthesis of compounds like this compound from non-fluorinated precursors.

Electrophilic Trifluoromethylation involves the use of reagents that can deliver a "CF3+" equivalent to an electron-rich aromatic ring. nih.govnih.gov A variety of electrophilic trifluoromethylating agents have been developed, including hypervalent iodine reagents (e.g., Togni's reagent) and sulfonium (B1226848) salts (e.g., Umemoto's reagents). nih.govbeilstein-journals.org The reaction mechanism typically involves the attack of the aromatic ring's π-electrons on the electrophilic CF3 source, followed by deprotonation to restore aromaticity. The reactivity of the aromatic substrate is a key factor, with electron-donating groups generally accelerating the reaction.

Radical Trifluoromethylation offers a complementary approach, particularly for less activated or electron-deficient aromatic systems. nih.govrsc.org This method involves the generation of a trifluoromethyl radical (•CF3), which then adds to the aromatic ring. researchgate.netchemrxiv.org The resulting radical intermediate can then be oxidized to a carbocation, which loses a proton to yield the trifluoromethylated product. nih.gov Trifluoromethyl radicals can be generated from various precursors, such as CF3I or sodium trifluoromethanesulfinate (Langlois' reagent), often with the aid of a radical initiator or a photocatalyst. nih.govresearchgate.net Photoredox catalysis has emerged as a particularly mild and efficient method for generating •CF3 radicals under visible light irradiation. nih.gov

Table 3: Comparison of Trifluoromethylation Mechanisms

| Mechanism | Reagents | Substrate Scope | Key Features |

| Electrophilic | Togni's reagent, Umemoto's reagents nih.govbeilstein-journals.org | Electron-rich aromatics | Involves a "CF3+" equivalent; sensitive to electronic effects of substituents. |

| Radical | CF3I, NaSO2CF3, photoredox catalysts nih.govresearchgate.net | Broad scope, including unactivated and heteroaromatic systems | Involves a •CF3 radical; often proceeds under mild conditions. nih.gov |

Hydrolysis and Cyclization Reactions of Benzonitrile Derivatives

The nitrile group in benzonitrile derivatives can undergo hydrolysis to form amides or carboxylic acids, typically under acidic or basic conditions. This transformation can be a key step in the synthesis of more complex molecules. For instance, the hydrolysis of a benzonitrile to a benzoic acid can be followed by further functionalization.

Of particular interest are the cyclization reactions of benzonitrile derivatives that possess a suitably positioned nucleophile. For 2-aminobenzonitriles, intramolecular cyclization can lead to the formation of various heterocyclic structures. For example, the reaction of 2-aminobenzonitriles with ynones in the presence of a base can proceed via an initial aza-Michael addition followed by intramolecular cyclization to afford polysubstituted 4-aminoquinolines. cardiff.ac.uk The proposed mechanism involves the deprotonation of the amino group, which then acts as a nucleophile, attacking the ynone. The resulting intermediate then undergoes cyclization onto the nitrile group, followed by aromatization to yield the final product. cardiff.ac.uk

Similarly, base-mediated cyclization of 2-(5-hydroxy-1-pentynyl)benzonitriles has been shown to produce 4-amino-2,3-dihydronaphtho[2,3-b]furans. acs.org These reactions highlight the versatility of the benzonitrile group as an electrophile in intramolecular cyclization processes, enabling the construction of complex fused ring systems.

Reactions Involving Stabilized Metal Carbenes from Fluoroalkyl Diazo Compounds

Transition-metal-catalyzed C-H insertion reactions of carbenes generated from diazo compounds represent a powerful tool for the direct functionalization of C-H bonds. rsc.org This methodology allows for the formation of new C-C bonds in a highly efficient and atom-economical manner. nih.gov Rhodium(II) carboxylates are particularly effective catalysts for these transformations. nih.govorganic-chemistry.org

The reaction is initiated by the reaction of a diazo compound with the metal catalyst to form a metal carbene intermediate. squarespace.com This highly reactive species can then undergo insertion into a C-H bond. The mechanism of C-H insertion is generally considered to be concerted, involving a three-centered transition state where the C-H bond adds across the metal-carbene bond. caltech.eduillinois.edu The electrophilic nature of the metal carbene is a key factor in its reactivity towards C-H bonds. caltech.edu

In the context of fluoroalkyl diazo compounds, the resulting fluoroalkyl-substituted carbenes can participate in C-H insertion reactions to introduce fluoroalkyl groups into organic molecules. The electronic properties of the fluoroalkyl group can influence the reactivity and selectivity of the carbene. Chiral catalysts can be employed to achieve enantioselective C-H insertion, providing access to chiral building blocks. organic-chemistry.orgnih.gov The choice of catalyst and ligands can be tuned to control the chemo-, regio-, and stereoselectivity of the C-H insertion reaction. nih.gov

Table 4: Key Components of Catalytic C-H Insertion Reactions

| Component | Role in the Reaction |

| Diazo Compound | Carbene precursor. |

| Transition Metal Catalyst (e.g., Rh(II)) | Forms the active metal carbene species. nih.govorganic-chemistry.org |

| Ligands | Influence the reactivity and selectivity of the catalyst. |

| Substrate with C-H bond | Reacts with the metal carbene to form the C-C bond. |

Cyclopropanation Reactions

Cyclopropanation reactions represent a powerful tool for introducing three-membered carbocyclic rings into molecular structures, offering a pathway to novel analogues. While direct cyclopropanation on the aromatic ring of this compound is not a standard transformation, reactions involving alkene-bearing analogues are highly relevant. Copper-catalyzed cyclopropanation of alkenes using fluorinated masked carbene reagents is a well-established method. For instance, the use of diethyl 2-diazo-1,1,3,3,3-pentafluoropropylphosphonate in the presence of a Copper(I) iodide (CuI) catalyst allows for the synthesis of cyclopropanes bearing both trifluoromethyl and difluoromethylphosphonate groups. acs.org

This methodology is applicable to a range of styrenes and terminal aliphatic alkenes. acs.org The reactions typically proceed under thermal conditions in a solvent like toluene, yielding cyclopropanes in moderate to good yields. acs.org However, diastereoselectivity can be variable, often resulting in mixtures of isomers. acs.org The choice of solvent can also be a critical parameter for controlling the reaction pathway. In some systems, the cycloaddition of trifluoromethyl-containing enynes with trifluorodiazoethane can be directed to yield either bis(trifluoromethyl)cyclopropanes or bis(trifluoromethyl)pyrazolines simply by switching the solvent between 1,2-dichloroethane (B1671644) (DCE) and N,N-dimethylacetamide (DMAc), respectively, under transition-metal-free conditions. researchgate.net

Table 1: Examples of Copper-Catalyzed Cyclopropanation with a Fluorinated Diazo Reagent Reaction conditions: alkene, diazo compound, CuI (1 mol %), dry toluene, 111 °C. acs.org

| Alkene Substrate | Isolated Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|

| Styrene | 75 | 1:1.3 |

| 4-Methylstyrene | 72 | 1:1.3 |

| 4-Methoxystyrene | 68 | 1:1.2 |

| 4-Chlorostyrene | 65 | 1:1.3 |

| 1-Octene | 45 | 1:1.3 |

Gem-Difluoro Alkenylation

The synthesis of analogues containing a gem-difluoroalkene moiety (C=CF₂) can be achieved through the defluorinative functionalization of α-(trifluoromethyl)styrenes. rsc.org This strategy leverages the activation of the C-F bonds in the trifluoromethyl group, facilitating a β-fluoride elimination. rsc.org A controllable synthesis allows for either hydroamination to produce trifluoromethyl-containing products or a mono-defluorinative amination to yield the desired gem-difluorovinyl compounds. rsc.org

The reaction of α-(trifluoromethyl)styrenes with various nitrogen nucleophiles, such as 2-nitroimino-imidazolidine, can be directed toward gem-difluoro alkenylation by using a strong base like sodium hydride (NaH) at elevated temperatures. rsc.org This process results in the formation of γ,γ-difluoro-β-arylallyl analogues of the nucleophilic partner. rsc.org This approach is valuable for creating structurally diverse molecules where the trifluoromethyl group is transformed into a functionalized difluoroalkene. rsc.org The activation and functionalization of C-F bonds in trifluoromethyl groups is a growing area of research, providing novel pathways for synthesizing diverse fluorinated compounds. rsc.org

Trifluoromethylthiolation

Introducing the trifluoromethylthio (SCF₃) group is a key strategy for modulating the physicochemical properties of aromatic compounds, as this group possesses one of the highest lipophilicity parameters and is strongly electron-withdrawing. researchgate.net The electrophilic trifluoromethylthiolation of aromatic rings, particularly electron-rich systems like tryptophan and tyrosine derivatives, has been successfully demonstrated. researchgate.net

A common method involves the use of N-(trifluoromethylthio)phthalimide in the presence of a strong acid activator, such as trifluoromethanesulfonic acid (TfOH). researchgate.net This reaction can proceed rapidly, yielding the desired trifluoromethylthiolated products in high yields. researchgate.net For electron-deficient aromatic rings, such as that in this compound, electrophilic substitution would be challenging. However, this methodology could be applied to more electron-rich analogues or alternative strategies such as nucleophilic or radical trifluoromethylthiolation could be considered.

Table 2: Trifluoromethylthiolation of Aromatic Amino Acid Derivatives researchgate.net

| Substrate | Reagents | Time | Isolated Yield (%) |

|---|---|---|---|

| Fmoc-Trp-OtBu | N-(Trifluoromethylthio)phthalimide, TfOH | 30 min | 95 |

| Fmoc-Tyr(tBu)-OtBu | N-(Trifluoromethylthio)phthalimide, TfOH | 1 h | 77 |

| Fmoc-Tyr-OMe | N-(Trifluoromethylthio)phthalimide, TfOH | 1 h | 93 |

Catalytic Reduction of Benzonitrile Derivatives

The reduction of the nitrile group to a primary amine (a benzylamine (B48309) derivative) is a fundamental transformation in organic synthesis. researchgate.netosaka-u.ac.jp However, this reaction is challenging in terms of selectivity, as the initial primary amine product can react with intermediate imines to form secondary amines as byproducts. acs.orgrsc.org For benzonitriles substituted with strong electron-withdrawing groups, such as the trifluoromethyl group, the catalytic hydrogenation or transfer hydrogenation can be particularly sluggish. acs.orgnih.gov

Various catalytic systems have been developed to address these challenges. Nickel-based catalysts have shown promise. For example, a well-defined nanocrystalline nickel carbide (Ni₃C) catalyst demonstrates high activity and selectivity for the hydrogenation of various benzonitriles, including those with electron-withdrawing groups like -CF₃ and halogens, to the corresponding primary amines. osaka-u.ac.jp Similarly, transfer hydrogenation using nickel complexes with 2-propanol or 1,4-butanediol (B3395766) as the hydrogen source can reduce benzonitriles, although substrates with electron-withdrawing substituents react more slowly than those with electron-releasing groups. acs.orgnih.gov Other effective systems include palladium on carbon (Pd/C) with ammonium formate (B1220265) as a hydrogen donor, which works under mild conditions for a range of aromatic nitriles. bme.hu Photocatalytic methods using palladium-loaded titanium(IV) oxide have also been employed for the reduction of benzonitrile to benzylamine. rsc.org

Synthetic Challenges and Optimization

Overcoming Electron-Withdrawing Effects for Further Substitutions

The two trifluoromethyl groups dominate the reactivity of the aromatic ring. Their intense electron-withdrawing nature severely deactivates the ring towards electrophilic aromatic substitution reactions such as Friedel-Crafts acylation, nitration, or halogenation. Executing these classic transformations would require exceptionally harsh conditions and would likely result in low yields or decomposition.

Therefore, synthetic strategies must often leverage the electron-poor character of the ring. As mentioned, the ring is highly activated towards nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the trifluoromethyl groups (positions 2, 4, and 6). mdpi.com This provides a viable, albeit sometimes difficult to control, pathway for introducing nucleophiles. Optimization of SNAr reactions would involve careful control of stoichiometry, temperature, and base to favor mono-substitution over multiple additions. mdpi.com For substitutions that cannot be achieved through SNAr, more advanced and less conventional methods, such as directed ortho-metalation (requiring functionalization of the amino group) or C-H activation, would need to be explored.

Development of Sustainable and Economical Synthesis Protocols

The drive towards green chemistry and cost-effective manufacturing has spurred research into sustainable and economical synthesis protocols for complex aromatic compounds, including this compound and its structural analogues. These efforts focus on minimizing environmental impact, reducing costs, and enhancing safety and efficiency. Key strategies include shortening synthetic routes, utilizing cheaper and less hazardous starting materials, employing efficient catalytic systems, and developing processes that are scalable for industrial production.

Process Optimization for Analogues

Significant progress has been made in developing cost-effective and high-yield synthetic pathways for closely related compounds, such as mono-trifluoromethylated aminobenzonitriles. These methodologies provide a blueprint for potential application to the synthesis of the more complex this compound.

The following table summarizes the key steps and conditions for this economical synthesis:

| Step | Reaction | Key Reagents | Conditions | Outcome |

| 1 | Positional Bromination | m-Trifluoromethyl fluorobenzene, Dibromohydantoin, Glacial Acetic Acid, Sulfuric Acid | Reflux, 5-7 hours | 4-Fluoro-2-trifluoromethylbromobenzene |

| 2 | Cyano Replacement | Cuprous Cyanide (CuCN), Quinoline | Reflux, ~20 hours | 4-Fluoro-2-trifluoromethylbenzonitrile |

| 3 | Ammonolysis | Liquid Ammonia, Ethanol | Sealed vessel, heated to ~120°C, 8-10 hours | 4-Amino-2-trifluoromethylbenzonitrile |

This interactive table outlines a cost-effective, three-step synthesis for an analogue of the target compound, highlighting the practical reagents and conditions suitable for industrial application. google.comgoogle.com

Further refinements in the synthesis of related intermediates, such as 4-trifluoromethyl benzonitrile, also contribute to the economic feasibility of producing these complex molecules. An improved method utilizes 4-trifluoromethyl chlorobenzene (B131634) and potassium ferrocyanide as a cyanating agent. google.com This process is catalyzed by a palladium acetate (B1210297) system with 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene as a ligand. google.com The optimization of reaction conditions allows for a catalyst dosage of only 0.2-1 mol% while achieving yields greater than 90%, significantly reducing the cost associated with precious metal catalysts and facilitating industrial-scale production. google.com

Strategies for Greener Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of fluorinated aromatic compounds. These strategies aim to reduce the environmental footprint of chemical processes.

A key area of development is the use of solvent-free or "neat" reaction conditions. For instance, the synthesis of N-(3,5-bis(trifluoromethyl)benzyl)stearamide has been achieved through a solventless direct amidation reaction. mdpi.com This method, conducted by heating stearic acid with 3,5-bis(trifluoromethyl)benzylamine (B151408) at 140°C, proceeds without any metal catalysts or special activation, and the only byproduct is water. mdpi.com Applying such solvent-free principles to the synthesis of aminobenzonitriles could drastically reduce solvent waste and simplify product purification.

Another sustainable approach is the development of continuous-flow synthesis routes. Flow chemistry offers significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for straightforward automation and scale-up. acs.org A continuous-flow method has been successfully developed for the synthesis of trifluoromethylated N-fused heterocycles, demonstrating a significant improvement over batch methods by eliminating the need for intermediate chromatographic isolation. acs.org Adapting such a process for the final amination or cyanation steps in the synthesis of this compound could lead to a more efficient and sustainable manufacturing process.

The following table details research findings on sustainable methodologies applicable to the synthesis of fluorinated aromatic amines and nitriles:

| Methodology | Principle | Example Application | Key Advantages | Reference |

| Solvent-Free Reaction | Eliminates solvent use, reducing waste and environmental impact. | Direct amidation of stearic acid with 3,5-bis(trifluoromethyl)benzylamine. | No solvent waste, catalyst-free, simple purification. | mdpi.com |

| Continuous-Flow Synthesis | Reactions are run in a continuously flowing stream rather than a single batch. | Synthesis of trifluoromethylated imidazopyridine. | Improved safety, efficiency, and scalability; reduced waste. | acs.org |

| Efficient Catalysis | Use of highly active catalysts at low loadings to reduce cost and metal waste. | Palladium-catalyzed cyanation of 4-trifluoromethyl chlorobenzene. | High yield (>90%) with low catalyst loading (0.2-1 mol%). | google.com |

This interactive table presents key research findings on sustainable synthesis protocols that could be adapted for the production of this compound and its analogues.

By integrating these strategies—such as adopting multi-step, high-yield processes from analogue synthesis, eliminating solvents, and transitioning to continuous-flow manufacturing—the development of truly sustainable and economical protocols for the production of this compound becomes increasingly feasible.

Advanced Spectroscopic and Structural Characterization of the Chemical Compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for elucidating the molecular structure of a compound. For 4-Amino-3,5-bis(trifluoromethyl)benzonitrile, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a comprehensive understanding of its atomic arrangement.

Proton (¹H) NMR for Structural Elucidation

In the ¹H NMR spectrum of this compound, the aromatic protons would provide key information. Due to the symmetrical substitution pattern of the benzene (B151609) ring, the two protons at positions 2 and 6 would be chemically equivalent. This equivalence would result in a single signal, likely a singlet, in the aromatic region of the spectrum. The chemical shift of this signal would be influenced by the electron-withdrawing nature of the two trifluoromethyl groups and the nitrile group, as well as the electron-donating effect of the amino group. Additionally, the protons of the amino group would typically appear as a broad singlet, the chemical shift of which can be dependent on the solvent and concentration.

Interactive Data Table: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| H-2, H-6 | 7.5 - 8.0 | s |

| -NH₂ | 4.0 - 6.0 | br s |

Carbon (¹³C) NMR for Core Skeleton Analysis

The ¹³C NMR spectrum would reveal the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The carbon atoms attached to the trifluoromethyl groups would exhibit characteristic quartets due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons would be influenced by the attached functional groups. For instance, the carbon atom attached to the nitrile group (C-1) and the carbon bearing the amino group (C-4) would have distinct chemical shifts. The carbon atoms bonded to the trifluoromethyl groups (C-3 and C-5) would also be clearly identifiable.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity | J-coupling (Hz) |

| C-1 | ~105 | s | - |

| C-2, C-6 | ~120 | s | - |

| C-3, C-5 | ~135 | q | J(C-F) ≈ 30-40 |

| C-4 | ~150 | s | - |

| -CN | ~115 | s | - |

| -CF₃ | ~123 | q | J(C-F) ≈ 270-280 |

Fluorine (¹⁹F) NMR for Trifluoromethyl Group Characterization

¹⁹F NMR spectroscopy is particularly useful for characterizing fluorinated compounds. In the case of this compound, the two trifluoromethyl groups are chemically equivalent due to the molecule's symmetry. Therefore, the ¹⁹F NMR spectrum would be expected to show a single signal, a singlet, corresponding to the six equivalent fluorine atoms. The chemical shift of this signal would be characteristic of trifluoromethyl groups attached to an aromatic ring.

Interactive Data Table: Predicted ¹⁹F NMR Spectral Data

| Fluorine Atoms | Predicted Chemical Shift (ppm) | Multiplicity |

| 2 x -CF₃ | -60 to -65 | s |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of this compound with high precision. This data would allow for the unambiguous determination of its elemental formula (C₉H₄F₆N₂). The measured mass would be compared to the calculated theoretical mass to confirm the compound's identity.

Interactive Data Table: Predicted HRMS Data

| Ion | Calculated m/z |

| [M+H]⁺ | 255.0355 |

| [M+Na]⁺ | 277.0175 |

Electrospray Ionization Mass Spectrometry (ESI-MS) for Complex Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing polar molecules. For this compound, ESI-MS would likely produce a prominent protonated molecular ion peak ([M+H]⁺). The fragmentation pattern observed in the tandem mass spectrum (MS/MS) would provide further structural information. Common fragmentation pathways could include the loss of small neutral molecules such as HCN or HF.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique used to separate, identify, and quantify individual components within a mixture. nih.govlabrulez.com For the analysis of this compound, a reversed-phase HPLC (High-Performance Liquid Chromatography) method would likely be employed. sielc.com The sample, dissolved in a suitable solvent, would be injected into the LC system, where it travels through a column packed with a nonpolar stationary phase. A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), would be used to elute the components. sielc.com

The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. Due to its molecular structure, this compound would exhibit a specific retention time under defined conditions (e.g., column type, mobile phase composition, flow rate, and temperature).

As the compound elutes from the LC column, it enters the mass spectrometer's ion source, commonly an electrospray ionization (ESI) source. labrulez.com ESI generates charged molecular ions with minimal fragmentation. labrulez.com The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), providing a mass spectrum. The expected protonated molecule [M+H]⁺ for this compound (C₉H₄F₆N₂) would have a specific m/z value, confirming its identity. High-resolution mass spectrometry could further provide the exact mass, allowing for elemental composition determination. lcms.cz This technique is crucial for assessing the purity of a synthesized compound and identifying any impurities or byproducts from a reaction mixture. lcms.cz

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a technique used to identify functional groups in a molecule by measuring the absorption of infrared radiation. Each functional group vibrates at a characteristic frequency, and when the molecule is irradiated with infrared light, it absorbs energy at these specific frequencies, resulting in a unique spectrum of absorption bands. spectroscopyonline.com

For this compound, the FT-IR spectrum would be expected to display several key absorption bands corresponding to its functional groups.

Amino (N-H) Group: The primary amine group would typically show two distinct stretching vibrations in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric N-H stretching modes.

Nitrile (C≡N) Group: A sharp, intense absorption band is characteristic of the nitrile group's stretching vibration, typically appearing in the 2220-2260 cm⁻¹ region. spectroscopyonline.com For aromatic nitriles, this peak is often observed between 2220 and 2240 cm⁻¹. spectroscopyonline.com

Trifluoromethyl (CF₃) Group: The C-F bonds in the trifluoromethyl groups would produce very strong, characteristic absorption bands, typically found in the range of 1100-1400 cm⁻¹.

Aromatic Ring (C=C and C-H): Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.

The precise positions and intensities of these bands provide a molecular fingerprint, allowing for structural confirmation.

Table 1: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amino (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium |

| Nitrile (C≡N) | Stretch | 2220 - 2240 | Strong, Sharp |

| Aromatic C-H | Stretch | > 3000 | Variable |

| Aromatic C=C | Stretch | 1450 - 1600 | Variable |

| Trifluoromethyl (C-F) | Stretch | 1100 - 1400 | Very Strong |

Raman spectroscopy is a complementary technique to FT-IR that provides information about molecular vibrations. It relies on the inelastic scattering of monochromatic light, usually from a laser. While FT-IR measures absorption, Raman measures scattering, and the selection rules differ, meaning some vibrations that are weak in FT-IR may be strong in Raman, and vice-versa.

In the Raman spectrum of this compound, certain vibrations would be particularly prominent:

Nitrile (C≡N) Stretch: The nitrile stretch, while strong in IR, is also typically a strong and sharp band in the Raman spectrum, appearing in a similar region (~2220-2240 cm⁻¹).

Aromatic Ring Vibrations: The symmetric vibrations of the substituted benzene ring, particularly the "ring breathing" mode, often give rise to strong Raman signals.

Trifluoromethyl (CF₃) Group: Symmetric stretching and bending modes of the CF₃ groups would also be Raman active.

Raman spectroscopy is particularly useful for analyzing symmetric, non-polar bonds, making it an excellent tool for probing the carbon skeleton and symmetrically substituted groups of the molecule. spiedigitallibrary.org

X-ray Diffraction Analysis

Single-Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique requires a high-quality single crystal of the compound. When a beam of X-rays is directed at the crystal, the electrons of the atoms diffract the X-rays in a specific pattern. By analyzing the positions and intensities of the diffracted spots, a complete model of the electron density, and thus the atomic arrangement, can be constructed.

For this compound, an SC-XRD analysis would provide precise data on:

Molecular Geometry: Exact bond lengths, bond angles, and torsion angles within the molecule.

Conformation: The spatial orientation of the amino and trifluoromethyl groups relative to the benzene ring.

Crystal Packing: How individual molecules are arranged in the crystal lattice, including intermolecular interactions like hydrogen bonding (between the amino group of one molecule and the nitrile or fluorine atoms of another) and π-π stacking interactions between aromatic rings. nih.gov

This information is invaluable for understanding the molecule's structure-property relationships.

Table 2: Potential Crystallographic Data from SC-XRD for this compound

| Parameter | Information Provided |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Symmetry of the crystal lattice |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the repeating unit |

| Bond Lengths (Å) | Precise distances between bonded atoms |

| Bond Angles (°) | Angles between adjacent bonds |

| Intermolecular Interactions | Details of hydrogen bonds, van der Waals forces, etc. |

Powder X-ray Diffraction (PXRD) is used to analyze polycrystalline or powdered solid samples. Instead of a single diffraction pattern from one crystal, PXRD produces a diffractogram showing diffraction intensity as a function of the diffraction angle (2θ). This pattern is characteristic of the crystalline phases present in the sample.

PXRD analysis of this compound would be used for:

Phase Identification: The resulting diffractogram serves as a fingerprint for the crystalline solid, allowing for confirmation of its identity against a known standard.

Purity Assessment: The presence of crystalline impurities would be indicated by additional peaks in the pattern.

Polymorphism Studies: Polymorphs are different crystalline forms of the same compound. They have the same chemical composition but different crystal structures and, consequently, different PXRD patterns and physical properties. PXRD is the primary tool for identifying and characterizing different polymorphic forms of a compound. goettingen-research-online.de

The analysis provides crucial information about the bulk solid material, which is essential for materials science and pharmaceutical applications.

Chromatographic and Separation Techniques

Chromatographic techniques are essential for assessing the purity and isolating this compound from reaction mixtures and potential impurities. The choice of method depends on the compound's volatility and polarity.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for determining the purity of non-volatile compounds like this compound. A reversed-phase HPLC method would likely be employed, utilizing a non-polar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

A typical HPLC setup for this analysis would involve an isocratic or gradient elution. An isocratic method uses a constant mobile phase composition, while a gradient method involves changing the mobile phase composition over time to achieve better separation of compounds with varying polarities. For a compound like this compound, a mobile phase consisting of a mixture of water and a polar organic solvent such as acetonitrile or methanol would be suitable. The trifluoromethyl groups and the nitrile group contribute to the compound's polarity, influencing its retention time on the column.

Table 1: Illustrative HPLC Parameters for Purity Assessment

| Parameter | Value |

| Column | C18 (Octadecylsilyl) |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Gas Chromatography (GC) for Volatile Analysis

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. To analyze this compound by GC, the compound must be sufficiently volatile to be carried by the inert carrier gas through the column. Given the presence of the polar amino group, derivatization might be necessary to increase its volatility and prevent peak tailing.

The choice of the stationary phase in the GC column is critical for achieving good separation. A mid-polarity column would likely be suitable for this compound. The oven temperature program would be optimized to ensure adequate separation of the analyte from any volatile impurities. A flame ionization detector (FID) or a mass spectrometer (MS) could be used for detection.

Table 2: Hypothetical GC Parameters for Volatile Analysis

| Parameter | Value |

| Column | DB-5 or equivalent (5% Phenyl-methylpolysiloxane) |

| Carrier Gas | Helium or Nitrogen |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp: 100 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C, hold for 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 300 °C |

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Separation

Ultra-Performance Liquid Chromatography (UPLC) is a more recent development in liquid chromatography that utilizes smaller particle sizes in the stationary phase (typically less than 2 µm) and higher pressures. This results in significantly faster analysis times, higher resolution, and improved sensitivity compared to traditional HPLC.

The principles of separation in UPLC are the same as in HPLC, but the instrumentation is designed to handle the higher backpressures. A UPLC method for this compound would offer a more rapid and efficient means of purity assessment and impurity profiling.

Table 3: Exemplary UPLC Parameters for Enhanced Separation

| Parameter | Value |

| Column | Acquity UPLC BEH C18 or equivalent |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | 0.4 - 0.6 mL/min |

| Detection | Photodiode Array (PDA) or Mass Spectrometer (MS) |

| Injection Volume | 1-2 µL |

| Column Temperature | 30-40 °C |

Thermal Analysis Methods

Thermal analysis techniques are used to study the physical and chemical properties of a substance as a function of temperature. These methods are crucial for determining the thermal stability and decomposition profile of a compound.

Differential Thermal Analysis (DTA)

Differential Thermal Analysis (DTA) is a technique that measures the difference in temperature between a sample and a thermally inert reference material as they are subjected to the same temperature program. This analysis can detect physical transitions such as melting, boiling, and crystallization, as well as chemical reactions like decomposition. For this compound, a DTA curve would show an endothermic peak corresponding to its melting point.

Thermogravimetric Analysis (TGA) for Thermal Stability Characterization

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. This technique is invaluable for determining the thermal stability of a compound and its decomposition pattern. A TGA thermogram of this compound would show the temperature at which the compound begins to decompose and the extent of mass loss at different temperatures. This information is critical for understanding the compound's stability under thermal stress.

Table 4: Representative Thermal Analysis Data

| Analysis | Observation |

| DTA | Endothermic peak indicating melting point. |

| TGA | Onset of decomposition temperature, indicating thermal stability limit. |

Specialized Spectroscopic Techniques

Microwave Spectroscopy for Rotational Spectra and Hyperfine Structure Analysis

Following a comprehensive search of scientific literature, no specific studies detailing the microwave spectroscopy, rotational spectra, or hyperfine structure analysis of this compound were identified. This indicates a research gap in the characterization of the rotational properties and the nuclear quadrupole coupling interactions of this particular molecule.

For a molecule like this compound, a future microwave spectroscopy study would be anticipated to determine its principal moments of inertia and the corresponding rotational constants (A, B, and C). These constants are inversely proportional to the moments of inertia and are fundamental to defining the molecule's three-dimensional structure with very high precision.

The presence of a nitrogen atom in the amino group and the nitrile group would introduce hyperfine splitting in the rotational transitions due to the ¹⁴N nuclear quadrupole moment. The analysis of this splitting would allow for the determination of the nuclear quadrupole coupling constants (e.g., χaa, χbb, χcc) for each nitrogen atom. These constants provide a sensitive probe of the electric field gradient at the nucleus, offering valuable information about the electronic distribution within the amino and nitrile functional groups and the nature of the chemical bonds.

Given the lack of specific experimental data, a representative data table for the rotational and hyperfine constants of this compound cannot be provided at this time. Such a table would typically be populated with experimentally determined or theoretically calculated values for the rotational constants and nuclear quadrupole coupling constants.

Theoretical and Computational Investigations of 4 Amino 3,5 Bis Trifluoromethyl Benzonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic and electronic levels. These calculations solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. It offers a favorable balance between computational cost and accuracy, making it suitable for studying relatively complex molecules like 4-Amino-3,5-bis(trifluoromethyl)benzonitrile.

Geometry optimization is a key application of DFT, used to find the lowest energy arrangement of atoms, corresponding to the molecule's most stable structure. For aromatic compounds, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311+G(d,p), are used to predict bond lengths, bond angles, and dihedral angles. mdpi.comnih.gov These calculations would reveal the extent of pyramidalization at the amino nitrogen and the planarity of the benzene (B151609) ring, which are influenced by the steric and electronic effects of the bulky trifluoromethyl groups. The electronic structure calculations provide information on the distribution of electrons, dipole moment, and electrostatic potential, which are crucial for understanding the molecule's reactivity and intermolecular interactions.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-NH₂ | ~1.37 Å |

| Bond Length | C-CF₃ | ~1.51 Å |

| Bond Length | C≡N | ~1.16 Å |

| Bond Angle | C-C-NH₂ | ~121° |

| Bond Angle | C-C-CF₃ | ~122° |

| Dihedral Angle | H-N-C-C | Slightly non-planar |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using empirical data. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide higher accuracy than standard DFT for calculating energies and molecular properties, albeit at a significantly greater computational cost. These high-accuracy calculations are valuable for benchmarking results from less computationally expensive methods like DFT and for investigating systems where electron correlation effects are particularly important. For this compound, ab initio methods could be employed to obtain a highly accurate reference geometry and to precisely calculate properties like ionization potential and electron affinity.

Molecular Orbital Analysis

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. Analyzing the molecular orbitals, particularly the frontier orbitals, is essential for understanding a molecule's electronic transitions and chemical reactivity.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net

For this compound, the HOMO is expected to be primarily localized on the electron-rich amino group and the aromatic ring. In contrast, the LUMO is anticipated to be distributed over the electron-deficient benzonitrile (B105546) moiety and the strongly electron-withdrawing trifluoromethyl groups. mdpi.com A small HOMO-LUMO gap would suggest high chemical reactivity and a propensity for charge transfer interactions within the molecule. nih.gov Quantum chemical descriptors, such as chemical potential, hardness, and electrophilicity index, can be derived from the HOMO and LUMO energies to further quantify the molecule's reactivity. nih.govresearchgate.net

| Descriptor | Symbol | Formula | Typical Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | ~ -7.0 to -6.5 |

| LUMO Energy | ELUMO | - | ~ -1.5 to -1.0 |

| Energy Gap | ΔE | ELUMO - EHOMO | ~ 5.0 to 5.5 |

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | ~ -4.25 |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | ~ 2.75 |

| Electrophilicity Index | ω | μ² / 2η | ~ 3.27 |

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. wisc.edufaccts.de It transforms the complex molecular orbitals into a localized, intuitive picture of chemical bonding that aligns with Lewis structures, showing lone pairs, core orbitals, and bonding/antibonding orbitals. faccts.de

In this compound, NBO analysis can quantify the delocalization of the nitrogen lone pair electrons into the antibonding π* orbitals of the benzene ring. This interaction is crucial to the electron-donating character of the amino group. The analysis also details the strong inductive effects of the CF₃ and CN groups by examining the polarization of the σ bonds. The stabilization energy (E⁽²⁾) associated with donor-acceptor interactions provides a quantitative measure of these delocalization effects, highlighting the key electronic interactions that govern the molecule's structure and reactivity. dntb.gov.ua

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E⁽²⁾ (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) N | π(Carom-Carom) | High | n → π (Resonance) |

| σ(Carom-H) | σ(Carom-CCF3) | Moderate | σ → σ (Hyperconjugation) |

| π(Carom-Carom) | π(C≡N) | Moderate | π → π (Conjugation) |

Intermolecular Interactions and Crystal Packing Studies

While quantum chemical calculations often focus on single molecules in the gas phase, understanding the solid-state structure requires studying intermolecular interactions and crystal packing. The arrangement of molecules in a crystal lattice is governed by a balance of forces, including hydrogen bonding, dipole-dipole interactions, and van der Waals forces.

Noncovalent Interactions in the Solid State

In the solid state, molecules of this compound are expected to arrange in a manner that maximizes stabilizing noncovalent interactions. Key interactions would likely involve the electron-donating amino group and the electron-withdrawing nitrile and trifluoromethyl groups.

Studies on the closely related compound, 4-amino-3,5-difluorobenzonitrile, reveal a network of intermolecular forces that dictate its crystal structure. nih.gov In this analogue, the molecules are connected through a combination of hydrogen bonds and π-stacking interactions. nih.gov Given the similar electronic nature of fluorine and trifluoromethyl groups as electron-withdrawing substituents, it is probable that this compound would exhibit a comparable, albeit sterically modified, interaction profile. The bulkier trifluoromethyl groups may influence the packing efficiency and the geometry of the intermolecular contacts compared to the smaller fluorine atoms.

Hydrogen Bonding Networks

Hydrogen bonds are among the strongest noncovalent interactions and are critical in determining the supramolecular assembly of crystals. The primary amino group (-NH2) in this compound serves as a hydrogen bond donor, while the nitrogen atom of the nitrile group (-CN) is a potent hydrogen bond acceptor.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Reference |

| N—H⋯N | Amino Group (N-H) | Nitrile Group (N) | 2.9–3.0 | nih.gov |

| N—H⋯F | Amino Group (N-H) | Fluorine Atom | ~2.4 | nih.gov |

Pi-Stacking Interactions

The aromatic benzonitrile core of the molecule facilitates π-stacking interactions, where the electron clouds of adjacent rings interact favorably. These interactions are fundamental to the packing of many aromatic compounds.

For 4-amino-3,5-difluorobenzonitrile, π-stacking interactions have been characterized with an interplanar distance of 3.3573 (8) Å and a centroid-to-centroid distance of 3.7283 (4) Å between overlapping phenyl rings. nih.gov This geometry indicates a significant parallel-displaced stacking arrangement. It is plausible that this compound also engages in π-stacking. However, the steric hindrance from the two trifluoromethyl groups might lead to a greater interplanar distance or a different stacking geometry compared to its difluoro-analogue.

| Parameter | Value for 4-amino-3,5-difluorobenzonitrile | Reference |

| Interplanar Distance | 3.3573 (8) Å | nih.gov |

| Centroid-to-Centroid Distance | 3.7283 (4) Å | nih.gov |

Computational Predictions of Reactivity and Selectivity

Computational chemistry, particularly methods based on Density Functional Theory (DFT), is a powerful tool for predicting the reactivity and selectivity of molecules. While specific DFT studies on the reactivity of this compound are not documented in the searched literature, the general approach involves analyzing the molecule's electronic structure.

Key parameters derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are used to understand reactivity. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). The distribution of these orbitals indicates the most probable sites for electrophilic and nucleophilic attack. For instance, in related donor-acceptor molecules, the HOMO is often localized on the electron-donating amino group and the phenyl ring, while the LUMO is concentrated on the electron-withdrawing nitrile group. researchgate.netmdpi.com Molecular Electrostatic Potential (MEP) maps also provide a visual guide to reactive sites, indicating electron-rich (red) and electron-poor (blue) regions.

Theoretical Insights into Photophysical Properties

The photophysical properties of this compound are of interest due to its donor-acceptor (D-A) structure, which is common in materials used for optoelectronics. The amino group acts as the donor and the benzonitrile core with trifluoromethyl substituents acts as the acceptor.

Energy Transfer Pathways and Excited State Dynamics

Upon absorption of light, donor-acceptor molecules like this are promoted to an electronically excited state. The subsequent de-excitation process can involve several pathways, including fluorescence and non-radiative decay. A key process in many aminobenzonitrile derivatives is Intramolecular Charge Transfer (ICT). nih.gov

Thermally Activated Delayed Fluorescence (TADF) Mechanisms

The donor-acceptor architecture of this compound makes it a candidate for exhibiting Thermally Activated Delayed Fluorescence (TADF). TADF is a mechanism that allows for the efficient harvesting of non-emissive triplet excitons in organic light-emitting diodes (OLEDs), potentially leading to 100% internal quantum efficiency. rsc.org

The core principle of TADF in D-A molecules is to minimize the energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST). rsc.org This is achieved by designing molecules where the HOMO and LUMO are spatially separated. In this compound, the HOMO is expected to be localized on the amino donor, while the LUMO is on the benzonitrile acceptor. This separation reduces the exchange energy, leading to a small ΔEST (typically < 0.1 eV). rsc.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-Amino-3,5-bis(trifluoromethyl)benzonitrile, and how do reaction conditions influence yield?

- Methodology :

-

Stepwise Functionalization : Introduce trifluoromethyl groups via aromatic coupling reactions using trifluoromethylating agents (e.g., CF₃Cu or CF₃I) under inert atmospheres (N₂/Ar). Optimize temperature (80–120°C) and catalyst systems (e.g., Pd catalysts) to minimize side reactions .

-

Amination : Substitute chloro or nitro intermediates with ammonia or amine precursors. For example, reduce nitro groups to NH₂ using H₂/Pd-C or employ SNAr (nucleophilic aromatic substitution) under basic conditions (e.g., K₂CO₃ in DMF) .

-

Purification : Use column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) to isolate high-purity product (>95%) .

- Key Data :

| Step | Reagents/Conditions | Yield Range |

|---|---|---|

| Trifluoromethylation | CF₃Cu, Pd(OAc)₂, 100°C | 60–75% |

| Amination | NH₃ (aq.), 80°C | 70–85% |

Q. How can spectroscopic techniques (NMR, IR, MS) characterize this compound?

- Methodology :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.0 ppm) and amino protons (δ 5.0–6.0 ppm, broad). Trifluoromethyl groups show distinct ¹⁹F NMR signals (δ -60 to -65 ppm) .

- IR Spectroscopy : Detect C≡N stretch (~2230 cm⁻¹), NH₂ bending (~1600 cm⁻¹), and CF₃ stretches (1150–1250 cm⁻¹) .

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 274.1 (C₉H₆F₆N₂) .

Advanced Research Questions

Q. How do steric and electronic effects of the trifluoromethyl groups influence reactivity in cross-coupling reactions?

- Mechanistic Insights :

-

Steric Hindrance : The 3,5-bis(trifluoromethyl) substitution creates steric bulk, reducing reactivity in Suzuki-Miyaura couplings. Use bulky ligands (e.g., XPhos) to stabilize Pd intermediates .

-

Electron-Withdrawing Effects : CF₃ groups deactivate the aromatic ring, requiring electron-rich coupling partners (e.g., arylboronic esters) and elevated temperatures (100–120°C) .

- Case Study :

-

Reaction with 4-methoxyphenylboronic acid yields 65% coupling product under Pd(OAc)₂/XPhos catalysis .

Q. What is the compound’s interaction with cytochrome P450 enzymes, and how does this impact drug metabolism studies?

- Biological Relevance :

-

Enzyme Inhibition : The amino group facilitates hydrogen bonding with P450 active sites (e.g., CYP3A4), while CF₃ groups enhance lipophilicity, increasing membrane permeability .

-

Metabolic Stability : In vitro assays (human liver microsomes) show moderate clearance (t₁/₂ = 45 min), suggesting utility as a metabolically stable scaffold .

- Data :

| Parameter | Value |

|---|---|

| CYP3A4 IC₅₀ | 12 µM |

| LogP (calc.) | 2.8 |

Q. How do substituent positions (e.g., 3,5-CF₃ vs. 2,4-CF₃) affect biological activity in lead optimization?

- Structure-Activity Relationship (SAR) :

- 3,5-Substitution : Enhances target binding (e.g., kinase inhibition) due to symmetrical electron-withdrawing effects, improving potency (IC₅₀ = 50 nM vs. 200 nM for 2,4-isomer) .

- Amino Group Positioning : Para-amino substitution (vs. meta) increases solubility (logS = -3.2 vs. -4.1) while maintaining affinity .

Methodological Challenges